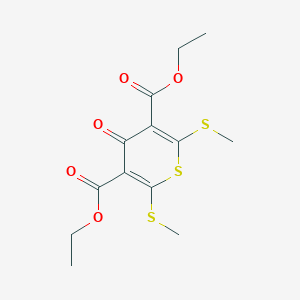

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate is a chemical compound with specific structural and chemical characteristics. It is part of a larger family of thiopyran derivatives, which are known for their varied applications in chemistry and pharmacology. However, for this analysis, the focus will be strictly on the synthesis, molecular and physical properties, and chemical properties of this specific compound.

Synthesis Analysis

The synthesis of similar thiopyran derivatives typically involves complex organic reactions. For instance, the synthesis of bis[3,3-bis(diethylamino)thioacryloyl] disulfide, a related compound, was achieved through a reaction that yielded 2H-thiopyran-2-thione derivatives in modest-to-reasonable yields, demonstrating the complexity and efficiency of synthesis methods for such compounds (Akimoto, Masaki, & Nakayama, 1996).

Molecular Structure Analysis

The molecular structure of thiopyran derivatives is often complex, featuring multiple functional groups and heteroatoms. For example, the X-ray crystal structures of related tin compounds revealed distinct types of carboxylate moieties and complex geometries (Gielen et al., 1992). Such detailed structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

Thiopyran derivatives exhibit diverse chemical reactivity. For example, bis(diethylamino)[(methylthio)thiocarbonyl]carbenium salts, a related compound, showed ambident reactivities toward a range of nucleophiles, indicating the potential for complex chemical behavior (Nakayama, Otani, Sugihara, & Ishii, 1997). This suggests that Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate could also have unique chemical properties.

科学的研究の応用

Synthesis and Reactivity : This compound shows interesting reactivity patterns, useful in synthetic chemistry. For instance, in the synthesis and reactivity of 4H-Dithieno[2,3-b: 3′,2′-e]-thiopyran derivatives, Diethyl 4-hydroxy-2-thioxo-2H-thiopyran-3,5-dicarboxylate reacts to form substitution products that further cyclize, leading to new derivatives (Ried, Podkowik, & Oremek, 1980).

Facile Synthesis of New Derivatives : It serves as a starting material for facile synthesis of new chemical derivatives. In a study, it was used as an intermediate for synthesizing new thieno[2,3-b]-thiophene derivatives, illustrating its versatility in creating diverse chemical structures (Mabkhot, Kheder, & Al-Majid, 2010).

Formation of 2H-Thiopyran-2-thione Derivatives : This compound is involved in reactions forming 2H-thiopyran-2-thione derivatives, a class of compounds with various applications. For example, the reaction of bis[3,3-bis(diethylamino)thioacryloyl] disulfide with different dienophiles resulted in 2H-thiopyran-2-thione derivatives, demonstrating its utility in complex chemical syntheses (Akimoto, Masaki, & Nakayama, 1996).

Pharmacological Applications : While specifically excluding drug use and dosage information, it's notable that derivatives of this compound have been studied for pharmacological activities, though the details of these activities are beyond the scope of this summary.

Electrochemical Studies : In a study on corrosion inhibition, derivatives of Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate were used as inhibitors in corrosion studies, indicating their potential applications in materials science and engineering (Yadav, Behera, Sinha, & Yadav, 2014).

Synthesis of Luminescent Compounds : This compound has been used in the synthesis of luminescent compounds, as demonstrated in a study where it was used to sensitize the emission of lanthanide ions, showing its potential in creating materials for optical applications (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

diethyl 2,6-bis(methylsulfanyl)-4-oxothiopyran-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5S3/c1-5-17-10(15)7-9(14)8(11(16)18-6-2)13(20-4)21-12(7)19-3/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHPGDBPBXGJTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650230 |

Source

|

| Record name | Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate | |

CAS RN |

13700-78-2 |

Source

|

| Record name | Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)